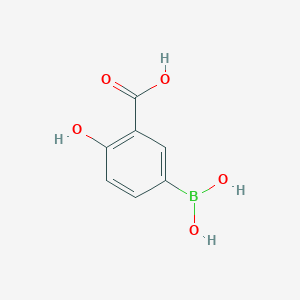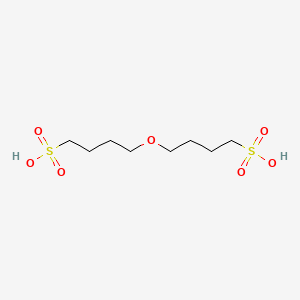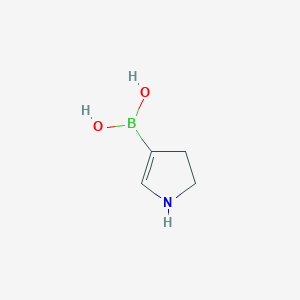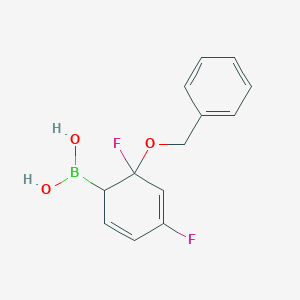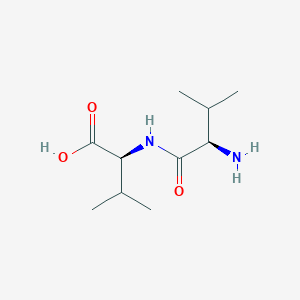
L-Valine, N-D-valyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Valine, N-D-valyl- is a compound derived from the amino acid valine Valine is one of the essential amino acids, meaning it cannot be synthesized by the human body and must be obtained through diet It plays a crucial role in protein synthesis, muscle metabolism, and tissue repair
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of L-Valine, N-D-valyl- typically involves the use of L-Valine as a starting material. One common method is the microbial preparation of D-Valine, which can then be used to synthesize L-Valine, N-D-valyl-. This process involves microbial asymmetric degradation of DL-Valine, microbial stereoselective hydrolysis of N-acyl-DL-Valine by D-aminoacylase, and microbial specific hydrolysis of DL-5-isopropylhydantoin by D-hydantoinase coupled with D-carbamoylase .
Industrial Production Methods: Industrial production of L-Valine, N-D-valyl- often relies on microbial fermentation techniques due to their high stereo selectivity, mild reaction conditions, and environmentally friendly processes. These methods are advantageous for large-scale production and ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions: L-Valine, N-D-valyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions involving L-Valine, N-D-valyl- include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of L-Valine, N-D-valyl- can produce N-hydroxy-L-Valine, while reduction can yield various derivatives with altered functional groups .
科学研究应用
L-Valine, N-D-valyl- has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a chiral building block for synthesizing complex molecules. In biology, it plays a role in protein synthesis and metabolic pathways. In medicine, it is utilized in the development of pharmaceuticals, including antiviral drugs like valaciclovir, which is synthesized by the addition of L-Valine to aciclovir . In industry, it is used in the production of agricultural pesticides and veterinary antibiotics .
作用机制
The mechanism of action of L-Valine, N-D-valyl- involves its interaction with specific molecular targets and pathways. For instance, in the case of valaciclovir, the addition of L-Valine enhances the bioavailability of aciclovir by facilitating its transport across intestinal cells via peptide transporters . This process involves the rapid hydrolysis of the ester bond, releasing the active drug into the bloodstream.
相似化合物的比较
L-Valine, N-D-valyl- can be compared with other similar compounds such as L-Valine, D-Valine, and DL-Valine. While all these compounds share a common valine backbone, their chirality and specific functional groups differentiate them. L-Valine is the biologically active form used in protein synthesis, while D-Valine is used in the synthesis of pharmaceuticals and agrochemicals . DL-Valine is a racemic mixture of both enantiomers and is often used in research to study the effects of chirality on biological activity .
Conclusion
L-Valine, N-D-valyl- is a versatile compound with significant potential in various scientific fields Its unique structural properties, diverse chemical reactions, and wide range of applications make it a valuable subject of study
属性
CAS 编号 |
54622-07-0 |
|---|---|
分子式 |
C10H20N2O3 |
分子量 |
216.28 g/mol |
IUPAC 名称 |
(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C10H20N2O3/c1-5(2)7(11)9(13)12-8(6(3)4)10(14)15/h5-8H,11H2,1-4H3,(H,12,13)(H,14,15)/t7-,8+/m1/s1 |
InChI 键 |
KRNYOVHEKOBTEF-SFYZADRCSA-N |
手性 SMILES |
CC(C)[C@H](C(=O)N[C@@H](C(C)C)C(=O)O)N |
规范 SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


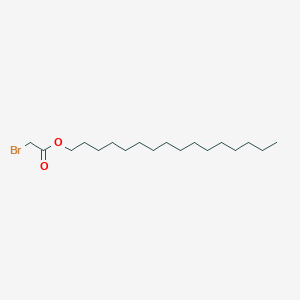
![2-[1-(3-Bromophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13414531.png)
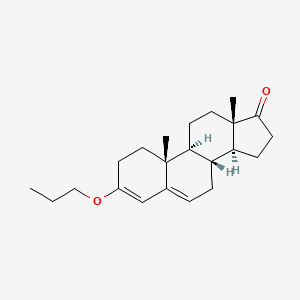
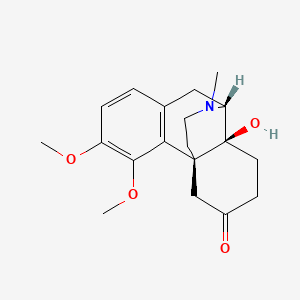
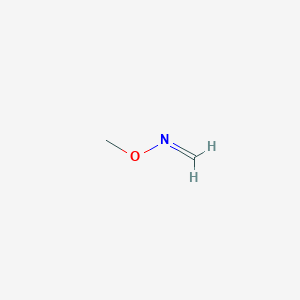
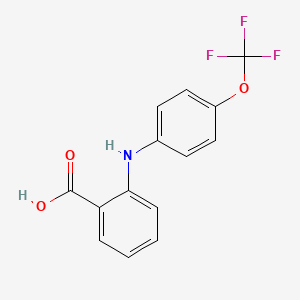
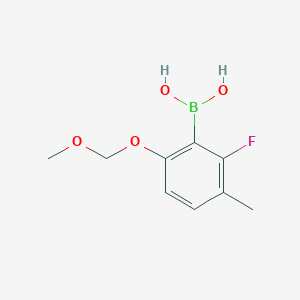
![trideuteriomethyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13414563.png)
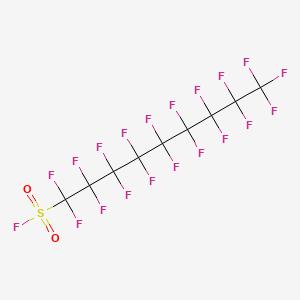
![methyl 7-[(1R,2R,3R)-2-[(E)-4,4-dimethyloct-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanoate](/img/structure/B13414572.png)
